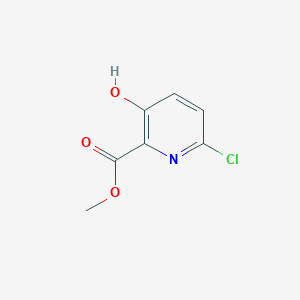

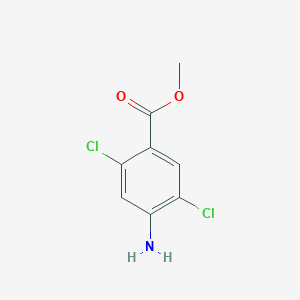

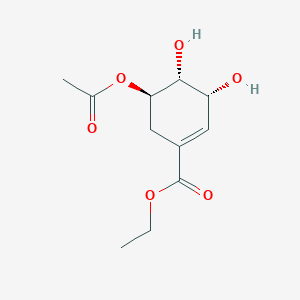

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate, also known as ethyl acetate, is a naturally occurring compound found in many foods and beverages. It is a colorless liquid with a fruity odor and taste, and is commonly used as a flavoring and solvent in many products. Ethyl acetate is produced through the esterification of acetic acid and ethanol, and is one of the most commonly used organic solvents in the world. Its low boiling point and low toxicity make it a popular choice for many applications. Ethyl acetate is used in the production of paints, lacquers, varnishes, inks, and other products, as well as in food and beverage production.

Scientific Research Applications

Synthesis Methods

Ring-Closing Metathesis : A key synthetic method for producing Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate involves ring-closing metathesis. This technique diastereoselectively synthesizes a functionalized cyclohexene skeleton, an important aspect of GS4104. Notably, L-serine is used as a starting material instead of the more common (-)-shikimic acid or (-)-quinic acid, offering a major advantage in terms of material availability. The absolute configurations of key intermediates were confirmed through two-dimensional NMR studies (Cong & Yao, 2006).

Chiral Synthesis : Another significant approach is the stereoselective preparation of Ethyl (3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, a key intermediate for oseltamivir, a novel anti-influenza drug. This process starts from (-)shikimic acid and involves a series of six steps. The chemical structure of the compound was validated using FT-IR, 1HNMR, and 13CNMR, indicating a milder and more cost-effective approach compared to earlier methods (X. Ji, 2003).

Structural and Molecular Studies

X-ray Analysis : Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, synthesized via a three-component condensation, had its structure confirmed through X-ray analysis. This study highlighted the importance of understanding the molecular structure for potential applications in medicinal chemistry and material science (Kurbanova et al., 2019).

Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related cyclohexene derivatives have been carried out, utilizing single-crystal X-ray diffraction. Such studies are crucial in understanding the physical and chemical properties of these compounds, which may impact their potential applications in various fields (Kaur et al., 2012).

properties

IUPAC Name |

ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZAYEKOWPAGQN-OPRDCNLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131637223 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)